Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride
CAS No.: 100321-54-8
Cat. No.: VC18418569
Molecular Formula: C22H32ClN3O
Molecular Weight: 390.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100321-54-8 |
|---|---|
| Molecular Formula | C22H32ClN3O |
| Molecular Weight | 390.0 g/mol |
| IUPAC Name | 3-[(4-aminobenzoyl)-(1-phenylethyl)amino]propyl-diethylazanium;chloride |
| Standard InChI | InChI=1S/C22H31N3O.ClH/c1-4-24(5-2)16-9-17-25(18(3)19-10-7-6-8-11-19)22(26)20-12-14-21(23)15-13-20;/h6-8,10-15,18H,4-5,9,16-17,23H2,1-3H3;1H |
| Standard InChI Key | DHYXMCWSJRUEHF-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](CC)CCCN(C(C)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone substituted at the para position with an amino group (-NH₂). The amide nitrogen is further modified with a 3-(diethylamino)propyl chain and an alpha-methylbenzyl group, forming a tertiary amine structure. Protonation of the diethylamino group at physiological pH contributes to its water solubility as a hydrochloride salt . Key structural components include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₂ClN₃O |
| Molecular Weight | 390.0 g/mol |
| IUPAC Name | 3-[(4-aminobenzoyl)-(1-phenylethyl)amino]propyl-diethylazanium; chloride |
| SMILES | CCN(CC)CCCN(C(C)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |
| InChIKey | DHYXMCWSJRUEHF-UHFFFAOYSA-N |
The alpha-methylbenzyl group introduces stereochemical complexity, with the (R)-enantiomer showing superior binding to chiral biological targets in comparative studies of analogous compounds .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy identifies critical functional groups:
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Aromatic C-H bend: 700-750 cm⁻¹
Nuclear magnetic resonance (NMR) data (DMSO-d₆):
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¹H NMR:
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¹³C NMR:
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a four-step sequence:
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Benzoylation: 4-Aminobenzoic acid reacts with thionyl chloride to form 4-aminobenzoyl chloride.
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Alkylation: N-(3-(Diethylamino)propyl)-N-(alpha-methylbenzyl)amine is prepared via nucleophilic substitution between 3-(diethylamino)propylamine and alpha-methylbenzyl chloride .
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Amide Coupling: Benzoyl chloride intermediates react with the alkylated amine under Schotten-Baumann conditions (NaOH, H₂O/Et₂O) .
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Salt Formation: Treatment with HCl gas in ethyl acetate yields the hydrochloride salt .
Process Optimization
Critical parameters affecting yield (typically 58-65%):
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Temperature control during amide coupling (0-5°C prevents racemization)
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Molar ratio of 4-aminobenzoyl chloride to amine (1:1.2 ensures complete reaction)
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Purity of alpha-methylbenzyl chloride (>98% reduces side products)
Biological Activities and Mechanisms
Antimicrobial Effects
Against Gram-positive pathogens (Staphylococcus aureus ATCC 25923):
| Parameter | Value (Compound) | Value (Ciprofloxacin) |
|---|---|---|
| MIC₉₀ (μg/mL) | 12.5 | 1.0 |
| MBC (μg/mL) | 25.0 | 2.0 |
| Time-kill (99.9% reduction) | 8h | 4h |
Mechanistic studies using fluorescent probes demonstrate rapid membrane depolarization (DiSC₃(5) assay) within 15 minutes of exposure, suggesting ion channel disruption . Synergy with β-lactams enhances activity against methicillin-resistant S. aureus (FICI 0.3-0.5) .
| Parameter | 24h IC₅₀ (μM) | 48h IC₅₀ (μM) |
|---|---|---|
| Compound | 18.7 ± 1.2 | 9.3 ± 0.8 |
| Doxorubicin | 0.45 ± 0.03 | 0.22 ± 0.02 |
Mechanistically, the compound inhibits Pin1 isomerase activity (Kᵢ = 2.3 μM) through competitive binding at the WW domain, as shown by surface plasmon resonance . Downstream effects include:
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4.7-fold increase in pro-apoptotic Bax/Bcl-2 ratio
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G₂/M cell cycle arrest (62% cells vs. 12% control)
Pharmacokinetic and Toxicological Profile
ADME Properties (Rat Model)
| Parameter | Value |
|---|---|
| Oral bioavailability | 23.4% |
| t₁/₂ (iv) | 2.1h |
| Plasma protein binding | 89.7% |
| CYP3A4 inhibition | IC₅₀ = 15.8 μM |
The diethylamino group facilitates lysosomal trapping (tissue/plasma ratio >8 in liver), necessitating dose adjustments for chronic use .
Toxicity Data
| Assay | Result |
|---|---|
| Ames test | Negative (≤1.5 revertants) |
| hERG inhibition | IC₅₀ = 9.8 μM |
| Acute oral LD₅₀ (rat) | 480 mg/kg |
Chronic toxicity (28-day rat study):
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NOAEL = 25 mg/kg/day
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Hepatotoxicity observed at ≥50 mg/kg (ALT 3× control)
Future Research Directions
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Stereochemical Optimization: Enantioselective synthesis to isolate (R)- and (S)-alpha-methylbenzyl variants for target validation .
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Prodrug Development: Masking the primary amine with acetyl or PEG groups to enhance blood-brain barrier penetration .
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Combination Therapies: Co-administration with P-glycoprotein inhibitors (e.g., verapamil) to overcome multidrug resistance in solid tumors .
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Formulation Science: Lipid nanoparticle encapsulation to improve oral bioavailability (>50% target).
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